![molecular formula C15H15ClN2O4 B2801086 3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 1105242-36-1](/img/structure/B2801086.png)
3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, commonly known as CPD, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields of research. CPD is a spirocyclic lactone that contains a pyridine ring, a chloro group, and a dioxaspiro moiety. This compound has shown promising results in various studies related to drug discovery, medicinal chemistry, and biological research.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets, such as enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been reported to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and disruption of cellular processes .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to downstream effects such as modulation of cellular signaling, alteration of metabolic processes, and induction of cellular responses .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its elimination from the body .
Result of Action
Similar compounds have been reported to induce various molecular and cellular effects, such as modulation of gene expression, alteration of cellular morphology, and induction of cellular responses .
Action Environment
It’s worth noting that environmental factors such as temperature, ph, and presence of other molecules can significantly influence the action and stability of similar compounds .
Advantages and Limitations for Lab Experiments
CPD has several advantages for lab experiments. CPD is a stable compound that can be easily synthesized in high purity and high yield. CPD exhibits potent inhibitory activity against various enzymes and receptors, making it a valuable tool for studying the biological functions of these proteins. However, CPD has some limitations for lab experiments. CPD is a relatively new compound, and its biological effects are still being investigated. CPD has also been shown to exhibit off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on CPD. One direction is the development of novel drugs based on CPD. CPD has shown promising results in various studies related to drug discovery, and further research may lead to the development of novel drugs for the treatment of various diseases. Another direction is the investigation of the biological functions of PTPs and HDACs. CPD has been shown to inhibit the activity of these enzymes, and further research may lead to a better understanding of their roles in various cellular processes. Finally, the investigation of the off-target effects of CPD may lead to the development of more selective inhibitors of PTPs and HDACs.
Synthesis Methods
The synthesis of CPD involves the reaction between 5-chloro-2-aminopyridine and 2,4-dioxaspiro[5.5]undecane-1,5-dione in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the spirocyclic lactone. The synthesis of CPD has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
CPD has been extensively studied for its potential application in various fields of research. One of the most promising areas of research is drug discovery. CPD has been shown to exhibit potent inhibitory activity against various enzymes and receptors, making it a potential candidate for the development of novel drugs. CPD has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CPD has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and are implicated in various diseases, including cancer.
properties
IUPAC Name |
3-[[(5-chloropyridin-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c16-10-4-5-12(17-8-10)18-9-11-13(19)21-15(22-14(11)20)6-2-1-3-7-15/h4-5,8-9H,1-3,6-7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTZJUWPLIEHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=NC=C(C=C3)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({[3,3'-bithiophene]-5-yl}methyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B2801004.png)
![dimethyl 1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B2801006.png)
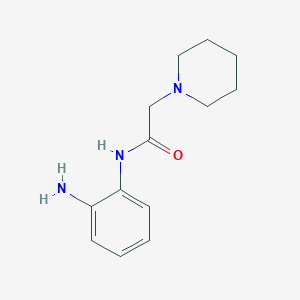
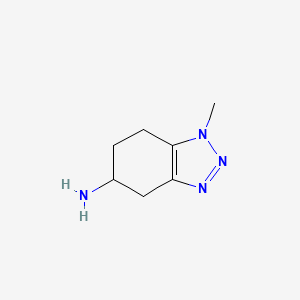
![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl]methanamine hydrochloride](/img/structure/B2801012.png)
![N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2801013.png)
amine](/img/structure/B2801015.png)
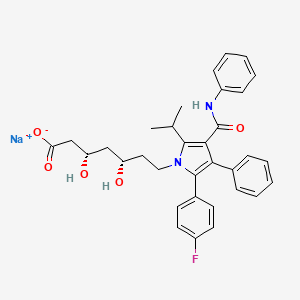
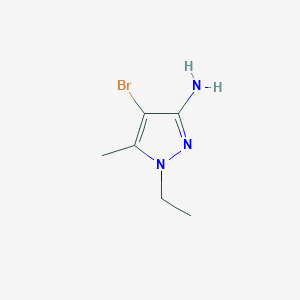

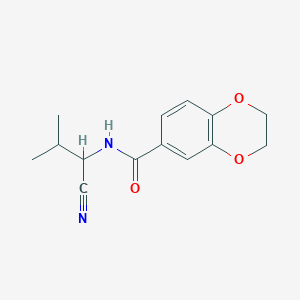

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2801022.png)